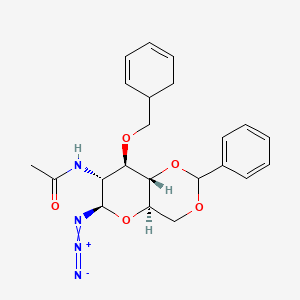
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-b-D-glucopyranosyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an azide group, making it a valuable intermediate in synthetic chemistry, particularly in the synthesis of glycosides and other carbohydrate derivatives .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide typically involves multiple stepsThe reaction conditions often include the use of solvents like chloroform and reagents such as benzyl chloride for benzylation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. This includes the use of industrial-grade solvents and reagents, along with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as triphenylphosphine and water can be used to convert the azide group to an amine.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the azide group.
Major Products
The major products formed from these reactions include amines and other derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of glycoproteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide involves its ability to undergo click chemistry reactions, particularly the azide-alkyne cycloaddition. This reaction is highly specific and efficient, making it useful for labeling and modifying biomolecules. The azide group selectively reacts with alkynes to form stable triazole rings, which are valuable in various biochemical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl-2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside: Similar in structure but lacks the azide group.
2,4-Diacetamido-2,4,6-trideoxy-D-glucose: Another derivative used in carbohydrate synthesis
Uniqueness
The presence of the azide group in 2-Acetamido-3-O-benzyl-4,6-O-benzylidene-2-deoxy-beta-D-glucopyranosyl Azide makes it unique compared to similar compounds. This functional group allows for specific and efficient reactions, particularly in click chemistry, which is not possible with compounds lacking the azide group .
Eigenschaften
Molekularformel |
C22H26N4O5 |
|---|---|
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
N-[(4aR,6R,7R,8R,8aS)-6-azido-8-(cyclohexa-2,4-dien-1-ylmethoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
InChI |
InChI=1S/C22H26N4O5/c1-14(27)24-18-20(28-12-15-8-4-2-5-9-15)19-17(30-21(18)25-26-23)13-29-22(31-19)16-10-6-3-7-11-16/h2-8,10-11,15,17-22H,9,12-13H2,1H3,(H,24,27)/t15?,17-,18-,19-,20-,21-,22?/m1/s1 |
InChI-Schlüssel |
RVUNWDLDWGTIHC-UXIGJPKUSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1N=[N+]=[N-])OCC4CC=CC=C4 |
Kanonische SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1N=[N+]=[N-])OCC4CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



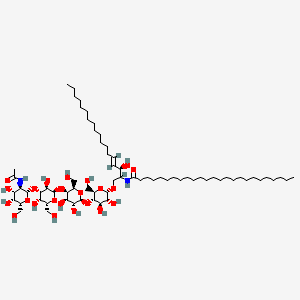


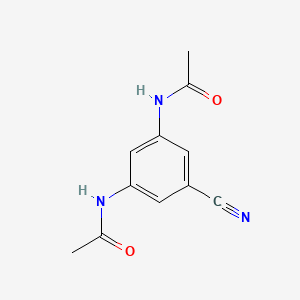




![2-Deoxy-D-[6-13C]glucose](/img/structure/B13805315.png)
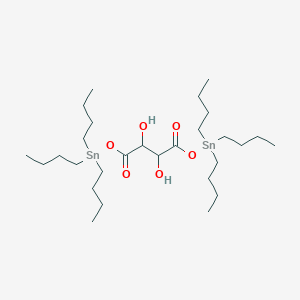
![1H-[1,3]Diazepino[1,2-A][1,3]diazepine](/img/structure/B13805323.png)
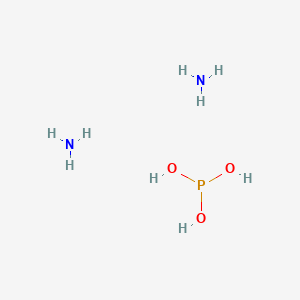
![7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B13805332.png)
